molecular formula C12H19ClN2O2 B1432295 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride CAS No. 1823801-74-6

1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride

Cat. No.: B1432295
CAS No.: 1823801-74-6
M. Wt: 258.74 g/mol
InChI Key: KYXXBVIZFWAPPQ-UHFFFAOYSA-N
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Description

1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride is a chemical building block of interest in medicinal chemistry for the development of novel therapeutic agents. Its molecular structure incorporates two privileged pharmacophores: a 2-pyridone ring and a piperidine moiety. The piperidine ring, and specifically the piperidin-4-one/piperidin-4-yloxy scaffold, is recognized as a potential pharmacophore present in compounds with a wide range of pharmacological activities . Furthermore, the pyridine nucleus is a common feature in many drugs and bioactive compounds, noted for its role in improving water solubility and contributing to antimicrobial and antiviral activities, although these specific activities have not been confirmed for this exact molecule . The integration of these structures makes this compound a valuable intermediate for researchers, particularly in the synthesis and exploration of new chemical entities. Its primary research value lies in its potential use as a key intermediate for constructing more complex molecules aimed at modulating biological targets such as enzymes and receptors. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,6-dimethyl-4-piperidin-4-yloxypyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-9-7-11(8-12(15)14(9)2)16-10-3-5-13-6-4-10;/h7-8,10,13H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXXBVIZFWAPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Summary of Key Synthetic Steps

Step Reagents/Conditions Purpose Citation
Cyclization NaOH, ethanol/water, reflux Core pyridin-2(1H)-one formation
Mitsunobu alkylation Boc-piperidinemethanol, DEAD, PPh₃, THF Piperidin-4-yloxy substitution
Deprotection HCl/dioxane or TFA Boc group removal
Salt formation HCl gas in ethanol Hydrochloride salt precipitation

Analytical Validation

Chemical Reactions Analysis

Types of Reactions: 1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may have potential biological activity, making it useful in studying biological processes or as a lead compound in drug discovery.

  • Medicine: It may have therapeutic potential, either as a drug itself or as a precursor to other pharmaceuticals.

  • Industry: The compound can be used in various industrial applications, such as in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s piperidin-4-yloxy group distinguishes it from fluorinated analogs (e.g., trifluoromethyl or heptafluoropropyl substituents). Piperidine may enhance lipophilicity and binding to amine receptors, whereas fluorinated groups improve metabolic stability and electronegativity .
  • Synthesis Challenges: The discontinued status of the target compound contrasts with derivatives like 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one, which achieved a 23% yield via Method C (microwave-assisted synthesis).

Functional Analogues in Pharmacology

While direct pharmacological data for the target compound are lacking, structurally related pyridin-2(1H)-ones exhibit notable bioactivities:

  • Analgesic Activity : Compound 4q (6-(Furan-2-yl)-4-heptafluoropropylpyridin-2(1H)-one) demonstrated significant analgesic effects in thermal plate tests (ED₅₀ = 12 mg/kg) in mice, attributed to its furan and fluorinated substituents .
  • Calcium Channel Blockers : Benidipine and barnidipine hydrochloride (dihydropyridine derivatives) share a pyridine core but differ in substituents and mechanism. For example, barnidipine’s 3-nitrophenyl group enhances vasoselectivity, whereas the target compound’s piperidine may target distinct pathways .

Biological Activity

1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride is a synthetic organic compound notable for its unique structure and potential biological activities. This compound features a pyridine ring with methyl substitutions and a piperidine moiety, contributing to its pharmacological profile. Research indicates that it may act as a selective agonist for serotonin receptors, particularly the 5-HT1F receptor, suggesting applications in treating migraines and anxiety disorders.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₉ClN₂O₂
  • Molecular Weight : 258.74 g/mol
  • Structure : The compound consists of a pyridine ring substituted at positions 1 and 6 with methyl groups, and at position 4 with a piperidin-4-yloxy group. This arrangement enhances its solubility and stability, making it suitable for pharmaceutical applications.

The biological activity of this compound is primarily linked to its interactions with various molecular targets:

  • Serotonin Receptors : It exhibits selective agonist activity at the 5-HT1F receptor, which is implicated in the modulation of neurotransmitter systems related to migraine and anxiety treatment.
  • Anticancer Properties : Similar compounds have shown anticancer effects through mechanisms involving apoptosis induction in cancer cells . The structural features of this compound may contribute to similar activities.

Comparative Biological Activities

A comparison of this compound with structurally related compounds reveals distinct biological profiles:

Compound NameStructure FeaturesUnique Biological Activities
2-Methyl-4-(piperidin-4-yloxy)pyridineSimilar piperidine substitutionDifferent receptor activity
4-(Piperidin-4-yloxy)-2-pyridoneLacks methyl substitution at position 6Varies in pharmacological properties
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amineDifferent ring structureInvestigated for GPR119 agonist activity

Pharmacological Studies

Recent studies have employed various methodologies to assess the pharmacological potential of this compound:

  • In Vitro Studies : Evaluations have demonstrated significant activity against specific receptors and enzymes, indicating potential therapeutic applications .
  • Docking Studies : Molecular docking simulations have provided insights into how the compound interacts with target proteins, helping to elucidate its mechanism of action .
  • Antibacterial Activity : While not primarily focused on antibacterial properties, some derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Case Studies

A notable case study involved the synthesis and biological evaluation of piperidine derivatives, including the compound . The findings indicated that modifications to the piperidine core could enhance biological activity across various assays, including enzyme inhibition and receptor binding studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and cyclization reactions is typical. For example, similar pyridin-2(1H)-one derivatives are synthesized via coupling of piperidinyloxy groups with halogenated pyridone intermediates under basic conditions (e.g., NaOH in dichloromethane) . Reaction temperature (e.g., 0–50°C), solvent choice, and catalyst use (e.g., HCl) critically affect yield and purity. Optimization studies suggest yields ranging from 19% to 67% for analogous compounds, depending on substituent reactivity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry .
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
  • Mass spectrometry (MS) for molecular weight verification .
  • X-ray crystallography (if crystalline) to resolve spatial configuration .
  • HPLC or GC for purity assessment (>95% recommended for pharmacological studies) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and eye protection .
  • Ventilation : Use fume hoods to avoid inhalation exposure .
  • First aid : Flush skin/eyes with water for 15 minutes upon contact; seek medical attention for persistent irritation .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodology :

  • Purity validation : Re-analyze batches using HPLC to rule out impurities (>99% purity required for in vivo studies) .
  • Assay conditions : Standardize cell lines, animal models (e.g., Sprague-Dawley rats), and endpoints (e.g., thermal pain thresholds in analgesic studies) .
  • Structural analogs : Compare activity with derivatives (e.g., trifluoromethyl or furyl substituents) to identify SAR trends .

Q. What strategies optimize the compound’s solubility and bioavailability for preclinical studies?

  • Approaches :

  • Salt formation : Hydrochloride salts improve aqueous solubility .
  • Co-solvents : Use DMSO or cyclodextrins for in vitro assays .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .

Q. How does the piperidinyloxy moiety influence target binding and selectivity?

  • Insights :

  • The piperidine ring’s basic nitrogen may form hydrogen bonds with enzyme active sites (e.g., DPP-4 inhibitors) .
  • Substituent modifications (e.g., methyl vs. heptafluoropropyl groups) alter steric hindrance and electronic effects, impacting affinity for receptors like opioid or serotonin transporters .

Q. What advanced analytical methods are suitable for stability studies under varying pH and temperature conditions?

  • Techniques :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–60°C) .
  • LC-MS/MS : Monitor degradation products and quantify stability-indicating parameters (e.g., t90) .
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity and solid-state stability .

Data Contradiction Analysis

Q. How should conflicting toxicity data between in vitro and in vivo models be addressed?

  • Resolution steps :

Dose calibration : Ensure in vitro concentrations (µM range) align with physiologically achievable plasma levels in vivo .

Metabolite profiling : Identify hepatotoxic metabolites via liver microsome assays .

Species-specific differences : Test cross-species reactivity (e.g., murine vs. human CYP450 isoforms) .

Experimental Design Considerations

Q. What controls are critical for validating the compound’s pharmacological efficacy in disease models?

  • Controls :

  • Positive controls : Use established drugs (e.g., morphine for analgesia) to benchmark activity .
  • Vehicle controls : Account for solvent effects (e.g., DMSO toxicity) .
  • Blinding : Implement double-blind protocols in animal studies to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride
Reactant of Route 2
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1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride

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